Unii-Y6jqx3L6LP
Overview
Description
Unii-Y6jqx3L6LP is a chemical compound known for its unique molecular structure and exceptional properties. This versatile material finds applications in various scientific research fields, such as nanotechnology, drug development, and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Unii-Y6jqx3L6LP involves several synthetic routes. One common method includes the reaction of specific precursor molecules under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using advanced techniques such as continuous flow reactors and automated systems. These methods allow for the efficient and consistent production of the compound, meeting the high demand in various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Unii-Y6jqx3L6LP undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in the formation of reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in a wide range of substituted derivatives with diverse properties.
Scientific Research Applications
Unii-Y6jqx3L6LP exhibits exceptional properties due to its unique molecular structure, making it valuable in various scientific research fields:
Chemistry: The compound is used as a reagent in organic synthesis, catalysis, and material science research.
Biology: It plays a role in biochemical studies, including enzyme inhibition and protein interaction analysis.
Medicine: this compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound finds applications in the development of advanced materials, coatings, and environmental remediation technologies.
Mechanism of Action
The mechanism of action of Unii-Y6jqx3L6LP involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific application and context.
Comparison with Similar Compounds
- These compounds exhibit comparable properties and applications but differ in their molecular structures and specific functionalities.
Unii-Y6jqx3L6LP: shares similarities with other compounds such as Unii-9PLB0BTT90 and Unii-IRXSLJNXXZKURP.
Uniqueness: this compound stands out due to its unique molecular structure, which imparts distinct properties and reactivity. This uniqueness makes it particularly valuable in specific research and industrial applications where other compounds may not be as effective.
Properties
IUPAC Name |
(6aR,9R)-4-butanoyl-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-5-9-22(28)27-15-16-13-21-19(18-10-8-11-20(27)23(16)18)12-17(14-25(21)4)24(29)26(6-2)7-3/h8,10-12,15,17,21H,5-7,9,13-14H2,1-4H3/t17-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRFNPSJPIDUBC-DYESRHJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C=C2CC3C(=CC(CN3C)C(=O)N(CC)CC)C4=C2C1=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1C=C2C[C@@H]3C(=C[C@H](CN3C)C(=O)N(CC)CC)C4=C2C1=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016274 | |
Record name | 1B-LSD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2349376-12-9 | |
Record name | 1b-Lsd | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2349376129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1B-LSD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6JQX3L6LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.